m-PEG5-Hydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

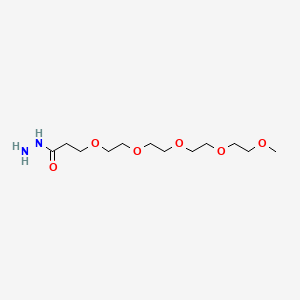

m-PEG5-Hydrazide is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is characterized by its hydrazide functional group, which allows it to form stable hydrazone bonds with aldehydes and ketones. The PEG component enhances the solubility and biocompatibility of the compound, making it a valuable tool in various scientific research applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of m-PEG5-Hydrazide typically involves the reaction of a PEG derivative with hydrazine or a hydrazide derivativeThis activated PEG is then reacted with hydrazine or a hydrazide derivative under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and purification systems helps in achieving high yields and purity levels .

Análisis De Reacciones Químicas

Types of Reactions

m-PEG5-Hydrazide primarily undergoes condensation reactions with aldehydes and ketones to form hydrazones. These reactions are typically carried out under mild acidic conditions (pH 5-7) to facilitate the formation of stable hydrazone bonds .

Common Reagents and Conditions

Reagents: Aldehydes, ketones, carboxylic acids

Conditions: Mild acidic conditions (pH 5-7), room temperature

Major Products

The major products formed from the reactions of this compound are hydrazones and hydrazides, depending on the nature of the reacting partner .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₁₂H₂₆N₂O₆

- Molecular Weight : 294.34 g/mol

- CAS Number : 1449390-65-1

m-PEG5-Hydrazide features a hydrazide functional group that allows for selective reactions with aldehydes and ketones, facilitating the formation of hydrazone bonds. This property is crucial for its application in bioconjugation and drug delivery systems.

Scientific Research Applications

-

PROTAC Development

- This compound serves as a linker in the synthesis of PROTACs, which are designed to target specific proteins for degradation via the ubiquitin-proteasome system. By connecting a ligand for an E3 ubiquitin ligase with a ligand for the target protein, this compound enables the selective degradation of disease-related proteins .

-

Bioconjugation Techniques

- The compound is utilized in various bioconjugation strategies, including:

- Protein Labeling : this compound can label proteins through hydrazone bond formation with aldehyde-functionalized substrates, enhancing their detection and analysis .

- PEGylation : It improves the solubility and stability of therapeutic proteins by attaching PEG chains, which can prolong their circulation time in biological systems .

- The compound is utilized in various bioconjugation strategies, including:

- Nanocarrier Systems

Case Study 1: Development of pH-Sensitive Nanocarriers

A study investigated the synthesis of pH-sensitive PEG-hydrazone conjugates using this compound. The research demonstrated that these conjugates could form micelles that are stable at physiological pH but destabilize under mildly acidic conditions, making them suitable for targeted drug delivery applications in cancer therapy .

| Conjugate Type | Stability at Physiological pH | Stability at Acidic pH |

|---|---|---|

| Aliphatic | High | Low |

| Aromatic | High | High |

Case Study 2: Efficient Protein Labeling

In another study, this compound was employed to label therapeutic proteins efficiently. The results indicated that using this compound significantly improved the labeling efficiency compared to traditional methods, allowing for rapid and effective protein modification .

Mecanismo De Acción

m-PEG5-Hydrazide functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to selectively degrade target proteins. The hydrazide group forms a stable bond with the target protein, while the PEG chain enhances solubility and biocompatibility. This dual functionality allows for efficient and selective protein degradation .

Comparación Con Compuestos Similares

Similar Compounds

- m-PEG4-Hydrazide

- m-PEG12-Hydrazide

- m-PEG24-Hydrazide

Uniqueness

m-PEG5-Hydrazide is unique due to its optimal chain length, which provides a balance between solubility and reactivity. This makes it particularly suitable for applications requiring high solubility and efficient protein degradation .

Actividad Biológica

m-PEG5-Hydrazide is a polyethylene glycol (PEG) derivative that features a hydrazide functional group. This compound has garnered attention in the field of bioconjugation and drug delivery due to its unique properties, including solubility, biocompatibility, and ability to form stable conjugates with various biomolecules. The biological activity of this compound is largely attributed to its hydrazide moiety, which has demonstrated a wide range of bioactivities.

Antimicrobial Activity

Hydrazides, including this compound, have been shown to exhibit significant antimicrobial properties. Studies indicate that hydrazone derivatives possess antibacterial, antifungal, and antitubercular activities. For instance:

- Antibacterial Activity : Research has demonstrated that hydrazide-hydrazone compounds can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The zone of inhibition (ZOI) for some derivatives was comparable to standard antibiotics like ampicillin .

- Antifungal Activity : Hydrazides have also shown effectiveness against fungal pathogens. In particular, certain derivatives were evaluated for their antifungal activity against Candida albicans and other plant pathogens, demonstrating promising results .

Anticancer Properties

The anticancer potential of hydrazides is another area of interest. Studies have reported that various hydrazone derivatives exhibit cytotoxic effects against multiple cancer cell lines:

- Cell Line Studies : Compounds derived from hydrazides have been tested against cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). Some derivatives showed IC50 values in the low micromolar range, indicating potent anticancer activity .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Hydrazides may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.

- Induction of Apoptosis : Certain hydrazone derivatives have been shown to trigger apoptotic pathways in cancer cells, leading to cell death.

- Interaction with Cellular Components : The hydrazide moiety can interact with proteins and nucleic acids, potentially altering their function and leading to therapeutic effects.

Case Study 1: Antibacterial Efficacy

A study conducted by Kumar et al. evaluated the antibacterial efficacy of novel hydrazide-hydrazone derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that several compounds exhibited ZOI values comparable to ampicillin, suggesting their potential as alternative antibacterial agents .

Case Study 2: Anticancer Activity

In another investigation, a series of aryl hydrazone derivatives were synthesized and tested against various cancer cell lines. One compound exhibited an IC50 value of 6.7 nM against MDA-MB 231 breast cancer cells, indicating significant antiproliferative activity . This highlights the potential for developing this compound-based therapies for cancer treatment.

Stability and Biocompatibility

The stability of PEGylated compounds in biological systems is crucial for their therapeutic application. Studies have shown that this compound exhibits good stability in serum, with degradation patterns indicating prolonged circulation times compared to non-PEGylated counterparts . This stability enhances its potential as a drug delivery vehicle.

Propiedades

IUPAC Name |

3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]propanehydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N2O6/c1-16-4-5-18-8-9-20-11-10-19-7-6-17-3-2-12(15)14-13/h2-11,13H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLJLUGJWPIZOAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCC(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.